1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol
Overview
Description
Synthesis Analysis
Synthetic approaches to similar compounds, such as 1,5-anhydro-2,4-di-O-benzyl-D-glucitol and its derivatives, highlight the complexity and innovation in synthesizing 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol. The syntheses often involve multi-step reactions, including protection-deprotection strategies and selective functional group transformations to achieve the target molecule (Haslam & Radford, 1966).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol has been elucidated through various analytical techniques, including NMR and X-ray crystallography. These analyses provide insights into the conformational preferences and stereochemical arrangements crucial for understanding the chemical behavior of such molecules (Koerner, Voll, & Younathan, 1977).
Chemical Reactions and Properties
The reactivity of 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol derivatives involves a variety of chemical transformations, including esterification, etherification, and selective functional group modifications. These reactions are pivotal for further derivatization and application of the compound in more complex synthetic schemes (Kondo, Yabuuchi, Ono, & Hirano, 1978).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in various environments and potential applications. The detailed physical characterization helps in the formulation of compounds for specific uses (Elvebak & Gray, 1995).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are critical for the practical use of 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol. Understanding these properties facilitates the compound's application in synthesis and its manipulation in various chemical contexts (Sakakibara, Ito, Kotaka, Kajihara, Watanabe, & Fujioka, 2008).
Scientific Research Applications
Synthesis and Conformational Analysis
Synthesis and Nucleoside Derivatives 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol serves as a starting material for the synthesis of nucleosides, such as 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides with adenine and uracil base moieties. These compounds show conformational specificity, adopting a C1 conformation with an axial base moiety (Hossain et al., 1999).
Derivative Synthesis and Structural Analysis The compound is utilized in synthesizing various derivatives like 1,5-anhydro-2,4-di-O-benzyl-D-glucitol and 2,4-di-O-acetyl-1,5-anhydro-D-glucitol. The synthesis routes and structural properties of these derivatives, including their conformational attributes, have been thoroughly explored (Haslam & Radford, 1966).
Chemical Transformation and Derivatization
Acetal Derivative Formation The reactivity of the compound towards the formation of acetal derivatives, such as the 3,5-acetal derivatives, has been investigated, revealing insights into the yield and stability of these structures (Al-Kadir et al., 1992).
Thioanhydro-D-Glucitol Synthesis Researchers have explored the synthesis pathways of 1,6-thioanhydro-D-glucitol starting from derivatives of 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol, shedding light on the chemical transformations and potential applications of the synthesized compounds (Kuszmann & Sohár, 1976).
Applications in Carbohydrate Chemistry
Carbohydrate Derivative Isolation Isolation and characterization of specific carbohydrate derivatives, such as 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol, have been documented. The conformational properties and chemical reactivity of these derivatives provide valuable insights for further applications in carbohydrate chemistry (Koerner et al., 1977).
Boron Trichloride Action The reaction of boron trichloride with certain anhydro-D-glucitol derivatives, resulting in the formation of novel compounds like 1,6-dichloro-1,6-dideoxy-D-glucitol, has been studied. This work highlights the potential of using these reactions in novel synthetic routes within carbohydrate chemistry (Bukhari et al., 1966).
Safety And Hazards
When handling “1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol”, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
[(4aR,7S,8R,8aS)-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-13-7-9-14(10-8-13)20(23)26-16-11-24-17-12-25-21(27-19(17)18(16)22)15-5-3-2-4-6-15/h2-10,16-19,21-22H,11-12H2,1H3/t16-,17+,18+,19+,21?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFGXGYVNALIEZ-HKJWYARFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2COC3COC(OC3C2O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2CO[C@@H]3COC(O[C@H]3[C@@H]2O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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